Cas no 111036-04-5 (1-Propene, 2-bromo-3-iodo-)

1-Propene, 2-bromo-3-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propene, 2-bromo-3-iodo-
- AKOS014115907
- G51019
- CS-0249107
- 3-iodo-2-bromo-1-propene
- SCHEMBL3346651
- 111036-04-5
- EN300-4251589
- 2-bromo-3-iodoprop-1-ene
-
- Inchi: InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2
- InChI Key: QFTBPDJMDCDXSK-UHFFFAOYSA-N
- SMILES: C=C(CI)Br
Computed Properties
- Exact Mass: 245.85362
- Monoisotopic Mass: 245.85411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 42.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-Propene, 2-bromo-3-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4251589-0.1g |
2-bromo-3-iodoprop-1-ene |
111036-04-5 | 93% | 0.1g |
$152.0 | 2023-06-02 | |
Enamine | EN300-4251589-0.5g |
2-bromo-3-iodoprop-1-ene |
111036-04-5 | 93% | 0.5g |
$407.0 | 2023-06-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-100mg |
2-Bromo-3-iodoprop-1-ene |
111036-04-5 | 98% | 100mg |
¥3830.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-5g |
2-Bromo-3-iodoprop-1-ene |
111036-04-5 | 98% | 5g |
¥38556.00 | 2024-08-09 | |
1PlusChem | 1P028XX9-250mg |
2-bromo-3-iodoprop-1-ene |
111036-04-5 | 93% | 250mg |
$320.00 | 2023-12-26 | |
1PlusChem | 1P028XX9-100mg |
2-bromo-3-iodoprop-1-ene |
111036-04-5 | 93% | 100mg |
$243.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-1g |
2-Bromo-3-iodoprop-1-ene |
111036-04-5 | 98% | 1g |
¥13305.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-250mg |
2-Bromo-3-iodoprop-1-ene |
111036-04-5 | 98% | 250mg |
¥5054.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319777-500mg |
2-Bromo-3-iodoprop-1-ene |
111036-04-5 | 98% | 500mg |
¥10983.00 | 2024-08-09 | |
Enamine | EN300-4251589-2.5g |
2-bromo-3-iodoprop-1-ene |
111036-04-5 | 93% | 2.5g |
$1034.0 | 2023-06-02 |
1-Propene, 2-bromo-3-iodo- Related Literature
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 1-Propene, 2-bromo-3-iodo-
Introduction to 1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5)
1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of a propene backbone with bromine and iodine substituents, making it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
The molecular structure of 1-Propene, 2-bromo-3-iodo- consists of a three-carbon chain with a double bond between the first and second carbon atoms. The bromine atom is attached to the second carbon, while the iodine atom is attached to the third carbon. This arrangement provides a rich platform for further chemical transformations, particularly in cross-coupling reactions and organometallic chemistry.
In recent years, the use of 1-Propene, 2-bromo-3-iodo- has been extensively explored in the development of new pharmaceuticals. Its reactivity and functional group diversity make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. For instance, researchers have utilized this compound in the synthesis of anticancer agents, antiviral drugs, and other bioactive compounds. The ability to introduce both bromine and iodine substituents allows for fine-tuning of the chemical properties and biological activities of the final products.
A notable application of 1-Propene, 2-bromo-3-iodo- is in the field of palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of natural products and pharmaceuticals. The presence of both bromine and iodine substituents in 1-Propene, 2-bromo-3-iodo- enables efficient coupling with a variety of nucleophiles, leading to a diverse array of functionalized products. Recent studies have demonstrated that this compound can be used to synthesize complex heterocycles and other intricate molecular architectures with high yields and selectivities.
Beyond its applications in pharmaceutical research, 1-Propene, 2-bromo-3-iodo- has also found use in materials science. Its reactivity makes it suitable for the preparation of polymers with unique properties. For example, researchers have employed this compound to synthesize conductive polymers and materials with enhanced mechanical strength. These materials have potential applications in electronics, energy storage, and other advanced technologies.
The safety and handling of 1-Propene, 2-bromo-3-iodo- are important considerations for its use in laboratory settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible substances.
In conclusion, 1-Propene, 2-bromo-3-iodo- (CAS No. 111036-04-5) is a highly versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure provides a robust platform for further chemical transformations and the development of novel bioactive molecules and functional materials. As research continues to advance in these fields, the importance of compounds like 1-Propene, 2-bromo-3-iodo- is likely to grow even further.
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